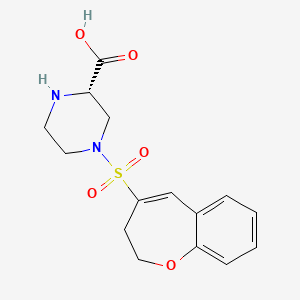![molecular formula C12H17NO2S B7354338 2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7354338.png)
2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole, commonly known as MOXY, is a novel psychoactive substance that belongs to the class of tryptamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which has been found to play a crucial role in the regulation of mood, cognition, and perception. MOXY was first synthesized in 2005 by a group of researchers led by David E. Nichols at Purdue University, and since then, it has gained significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications.
Wirkmechanismus
MOXY acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. Activation of this receptor leads to the activation of downstream signaling pathways, which ultimately result in the modulation of neural activity and neurotransmitter release. MOXY has been found to have a high affinity for the 5-HT2A receptor, which makes it a potent agonist of this receptor.
Biochemical and physiological effects:
MOXY has been found to have a wide range of biochemical and physiological effects, which are mainly mediated by its interaction with the 5-HT2A receptor. It has been shown to increase the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain. MOXY has also been found to enhance cortical connectivity and functional integration, which may underlie its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MOXY has several advantages for lab experiments, such as its high potency and selectivity for the 5-HT2A receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, MOXY also has some limitations, such as its potential toxicity and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for the research on MOXY, such as the development of more selective and potent agonists of the 5-HT2A receptor, the investigation of the underlying neural mechanisms of its therapeutic effects, and the exploration of its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, more studies are needed to evaluate the safety and long-term effects of MOXY, both in preclinical and clinical settings.
Synthesemethoden
The synthesis of MOXY involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using sodium borohydride, followed by the condensation with 4-hydroxy-2-methyl-2-butenal to form the oxabicyclo[2.2.2]octane ring. The final step involves the reaction of the resulting compound with thionyl chloride and sodium azide to yield MOXY.
Wissenschaftliche Forschungsanwendungen
MOXY has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It has been found to have a unique pharmacological profile that distinguishes it from other psychedelics, such as LSD and psilocybin. MOXY has been shown to induce a state of altered consciousness that is characterized by profound changes in perception, thought, and emotion. This state, known as the "psychedelic experience," has been found to have therapeutic benefits in the treatment of depression, anxiety, addiction, and PTSD.
Eigenschaften
IUPAC Name |
2-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-11-2-4-12(5-3-11,8-15-11)9-16-10-13-6-7-14-10/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZITHDPEDEDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CO2)CSC3=NC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(1R,2S)-2-hydroxycyclopentyl]methylamino]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B7354256.png)
![(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol](/img/structure/B7354258.png)
![tert-butyl 4-[[(2R)-1-hydroxypropan-2-yl]amino]-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B7354271.png)
![(2R)-2-[[1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol](/img/structure/B7354276.png)
![tert-butyl N-[5-[[(2R)-1-hydroxypropan-2-yl]amino]spiro[2.3]hexan-2-yl]carbamate](/img/structure/B7354278.png)
![tert-butyl N-[6-[[(2R)-1-hydroxypropan-2-yl]amino]spiro[2.5]octan-2-yl]carbamate](/img/structure/B7354291.png)
![butyl 2-[[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]amino]propanoate](/img/structure/B7354298.png)

![3-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-one](/img/structure/B7354328.png)
![(1R,2R)-2-methylsulfonyl-1-[(4-nitronaphthalen-1-yl)oxymethyl]cyclopropane-1-carbonitrile](/img/structure/B7354339.png)
![(2S,7R)-N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2,7-dimethyl-1,4-oxazepane-4-carboxamide](/img/structure/B7354348.png)
![1-Methyl-4-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7354352.png)
![(8-amino-5-thiaspiro[3.5]nonan-2-yl)-[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]methanone](/img/structure/B7354354.png)
![(3S,4R)-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]-3,4-difluoropyrrolidine-1-carboxamide](/img/structure/B7354361.png)